1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid
説明
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid is a useful research compound. Its molecular formula is C13H13N3O9S3 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid, commonly referred to as ADC-L-052, is a bifunctional linker used in antibody-drug conjugates (ADCs). This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological properties of ADC-L-052, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O9S3
- Molecular Weight : 451.45 g/mol
- CAS Number : 1193111-37-3
- Purity : ≥95% .
Anticancer Activity
Research indicates that compounds derived from the 5-oxopyrolidine scaffold exhibit significant anticancer properties. In particular, studies have shown that ADC-L-052 and its derivatives can effectively target cancer cell lines such as A549 (human lung adenocarcinoma) and demonstrate selective cytotoxicity.
Table 1: Anticancer Activity of 5-Oxopyrolidine Derivatives
Compound ID | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
ADC-L-052 | A549 | 66 | Structure-dependent activity |
Compound 21 | A549 | 50 | High potency with low cytotoxicity on non-cancerous cells |
Compound 15 | A549 | 80 | Notable activity compared to standard chemotherapeutics |
In a comparative study, ADC-L-052 showed a reduced viability of A549 cells to approximately 66% at a concentration of 100 µM after 24 hours of exposure. This was significant when compared to standard treatments like cisplatin, indicating its potential as a therapeutic agent in lung cancer treatment .
Antimicrobial Activity
The antimicrobial properties of ADC-L-052 have also been explored, particularly against multidrug-resistant strains. The compound has shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.
Table 2: Antimicrobial Efficacy of ADC-L-052
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | ≤10 µg/mL |
Carbapenem-resistant K. pneumoniae | ≤20 µg/mL |
Multidrug-resistant Pseudomonas aeruginosa | ≤15 µg/mL |
The compound demonstrated promising results in inhibiting the growth of these resistant strains, suggesting its potential role in developing new antimicrobial therapies .
Case Studies and Research Findings
A recent study focused on the synthesis and biological characterization of novel derivatives based on the oxopyrolidine framework. The findings revealed that compounds with specific structural modifications exhibited enhanced anticancer and antimicrobial activities. For instance, derivatives containing nitro-substituents showed improved selectivity against resistant strains while maintaining lower toxicity towards human cells .
Another notable research effort evaluated the structure–activity relationship (SAR) of various derivatives of ADC-L-052. It was found that modifications at the pyridine ring significantly influenced both anticancer and antimicrobial potency, providing insights into the design of more effective therapeutic agents .
特性
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxy-4-[(5-nitropyridin-2-yl)disulfanyl]-1-oxobutane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O9S3/c17-11-3-4-12(18)15(11)25-13(19)9(28(22,23)24)5-6-26-27-10-2-1-8(7-14-10)16(20)21/h1-2,7,9H,3-6H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVHPVQKVSTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。